N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the triazole and thiadiazole rings would likely result in a rigid structure, while the methoxy and benzamide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazole and thiadiazole rings might be involved in reactions with electrophiles or nucleophiles, while the methoxy group could potentially undergo reactions involving the cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and benzamide groups could increase its solubility in polar solvents .Scientific Research Applications
Lipase and α-Glucosidase Inhibition
Compounds derived from similar structures have been synthesized and investigated for their potential to inhibit lipase and α-glucosidase, enzymes relevant in metabolic disorders. For instance, certain synthesized compounds showed significant anti-lipase and anti-α-glucosidase activity, highlighting their potential for therapeutic applications in treating diseases related to enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activity
Research into similar compounds has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests these compounds could serve as a foundation for developing new antimicrobial agents, particularly for treating infections resistant to existing antibiotics (Desai, Rajpara, & Joshi, 2013).
Anticancer Properties
Derivatives incorporating the thiadiazole and triazole motifs have been evaluated for anticancer activities, with some showing promise against various cancer cell lines. These findings underscore the potential of such compounds in oncology, offering a basis for further development of novel anticancer therapies (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Agricultural Applications
In agriculture, similar structures have been used to create sustained release formulations for fungicides, highlighting the role of these compounds in improving the efficacy and reducing the environmental impact of agricultural chemicals (Campos, Campos, Oliveira, Silva, Pascoli, Pasquôto, Lima, Abhilash, Fraceto, & Fraceto, 2015).
Anticonvulsant Activity
Certain derivatives have been synthesized and evaluated as anticonvulsant agents, indicating their potential utility in treating epilepsy. These compounds interact with benzodiazepine receptors, a key target in managing convulsive disorders (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)14-8-6-13(20)7-9-14)17-21-19(29-24-17)22-18(27)12-4-3-5-15(10-12)28-2/h3-10H,1-2H3,(H,21,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRYKRVBMYBDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide |
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